molecular formula C21H10BrF3O6 B14870423 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B14870423
M. Wt: 495.2 g/mol
InChI Key: NIOUZSHYENQGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromen Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring.

    Introduction of the Bromophenoxy Group: This step involves the substitution reaction where a bromophenol derivative is introduced to the chromen core.

    Addition of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

    Attachment of the Furan-2-carboxylate Moiety: This final step involves esterification or amidation reactions to attach the furan-2-carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
  • 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl ester
  • 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl ethyl ester

Uniqueness

The uniqueness of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C21H10BrF3O6

Molecular Weight

495.2 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate

InChI

InChI=1S/C21H10BrF3O6/c22-13-4-1-2-5-14(13)30-18-17(26)12-8-7-11(29-20(27)15-6-3-9-28-15)10-16(12)31-19(18)21(23,24)25/h1-10H

InChI Key

NIOUZSHYENQGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.